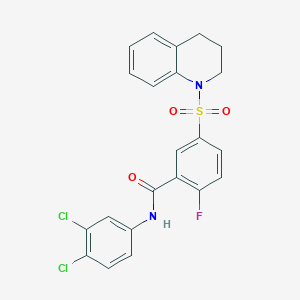
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H17Cl2FN2O3S and its molecular weight is 479.35. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pro-apoptotic Effects in Cancer Cells
Research has demonstrated the synthesis of sulfonamide derivatives, including compounds structurally related to N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide, and their pro-apoptotic effects on cancer cells. These compounds have shown significant ability to reduce cell proliferation and induce mRNA expression of pro-apoptotic genes through the activation of p38 and ERK phosphorylation pathways in various cancer cell lines (Cumaoğlu et al., 2015).
Development of If Channel Inhibitors
The development of novel synthetic routes for If channel inhibitors showcases the potential therapeutic applications of related compounds in treating cardiac conditions. The efficient synthesis approach for molecules like YM758 monophosphate, which is structurally analogous to our compound of interest, highlights the importance of these compounds in developing treatments for stable angina and atrial fibrillation (Yoshida et al., 2014).
Anticancer Activity of Naphthoquinone Derivatives
The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share functional groups with N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide, revealed potent cytotoxic activities against human cancer cell lines. These compounds induced apoptosis and cell cycle arrest, offering insights into their mechanism of action and potential as cancer therapies (Ravichandiran et al., 2019).
Novel Pyrroloquinazolinone Compounds for Cancer Therapy
The discovery of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones and their evaluation for cytotoxicity against cancer cell lines underscore the therapeutic potential of quinoline derivatives in oncology. These compounds displayed significant cytotoxicity, particularly against vascular tumor endothelial cells, suggesting their usefulness in targeting cancerous tissues (Mphahlele et al., 2016).
Thermal Fragmentation and Rearrangement Studies
Studies on the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives provide valuable information on the thermal stability and potential reactive pathways of related compounds. These insights are crucial for understanding the chemical properties and synthesis challenges of such complex molecules (Gaber et al., 2008).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O3S/c23-18-9-7-15(12-19(18)24)26-22(28)17-13-16(8-10-20(17)25)31(29,30)27-11-3-5-14-4-1-2-6-21(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQIASDLGYNWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2758479.png)
![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)
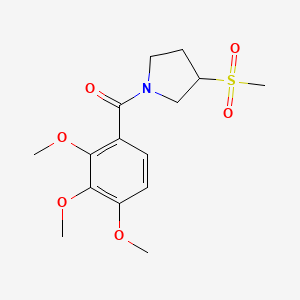

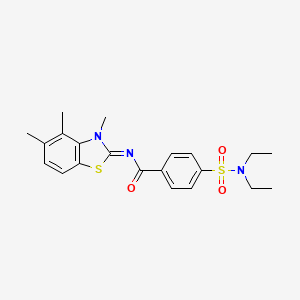
![N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2758484.png)
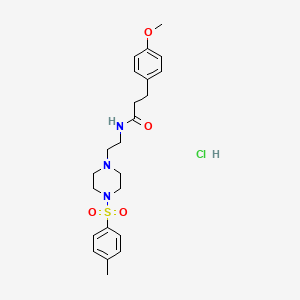
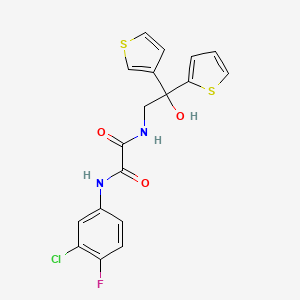
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)
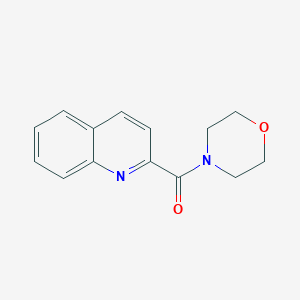

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)